molecular formula C8H5ClO3 B2725016 4-Chloro-3-formylbenzoic acid CAS No. 1288998-79-7

4-Chloro-3-formylbenzoic acid

Cat. No. B2725016
CAS RN: 1288998-79-7
M. Wt: 184.58
InChI Key: AMZDKMDHDIKPKK-UHFFFAOYSA-N
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Description

4-Chloro-3-formylbenzoic acid is a chemical compound with the molecular formula C8H5ClO3 and a molecular weight of 184.58 . It is also known by its IUPAC name, 4-chloro-3-formylbenzoic acid . This compound is commonly used in the field of research and development .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-formylbenzoic acid involves a benzene ring substituted with a chloro group at the 4th position and a formyl group at the 3rd position . A detailed investigation of the ortho fluoro- and chloro- substituted benzoic acids has been conducted , which might provide some insights into the molecular structure of 4-Chloro-3-formylbenzoic acid.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3-formylbenzoic acid are not available, general principles of chemical reactions and quantitative analysis can be applied . The compound’s reactivity would be influenced by the presence of the chloro and formyl groups on the benzene ring.


Physical And Chemical Properties Analysis

4-Chloro-3-formylbenzoic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Sugar Chemosensors

4-Chloro-3-formylbenzoic acid plays a crucial role in the development of sugar chemosensors . These sensors are designed to detect the presence and concentration of sugars, with a particular focus on fructose . The compound’s structural features allow it to interact selectively with sugar molecules, making it valuable for biosensing applications .

Antibacterial Activity

Research has revealed that 4-Chloro-3-formylbenzoic acid exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. This property makes it a potential candidate for novel antimicrobial agents. Further investigations are ongoing to explore its mechanism of action and optimize its effectiveness .

Coordination Polymers

When 4-Chloro-3-formylbenzoic acid reacts with barium carbonate , it yields a two-dimensional barium (II) coordination polymer . These coordination polymers have applications in materials science, including catalysis, gas storage, and molecular recognition. The compound’s ability to form stable coordination networks contributes to its versatility .

Organic Synthesis

Researchers utilize 4-Chloro-3-formylbenzoic acid as a reagent in various organic synthesis reactions. For instance, it participates in the esterification of 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl , leading to the formation of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate . Such synthetic pathways contribute to the development of new functional materials .

Building Blocks for Molecular Design

Due to its unique structure, 4-Chloro-3-formylbenzoic acid serves as a valuable building block in molecular design. Researchers incorporate it into larger molecules to achieve specific properties or functions. Its versatility allows for tailored modifications, making it an essential component in the toolbox of synthetic chemists .

Photophysical Studies

Scientists explore the photophysical properties of 4-Chloro-3-formylbenzoic acid, including its fluorescence behavior and interactions with other molecules. These studies contribute to our understanding of molecular dynamics, energy transfer processes, and luminescent materials. The compound’s emission properties make it relevant for applications in optoelectronics and sensors .

Safety and Hazards

The safety data sheet for a similar compound, 3-Chlorobenzoic acid, indicates that it may cause skin and eye irritation and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/eye protection/face protection when handling the compound . Similar precautions are likely necessary for 4-Chloro-3-formylbenzoic acid.

properties

IUPAC Name

4-chloro-3-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZDKMDHDIKPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-formylbenzoic acid

CAS RN

1288998-79-7
Record name 4-chloro-3-formylbenzoic acid
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